3-(6-Amino-2-methylpyridin-3-yl)acrylic acid
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-6-7(3-5-9(12)13)2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)(H,12,13)/b5-3+ |
InChI Key |
KJKFNJOOMXVTJL-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)N)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and acrylic acid.
Amination: The 2-methylpyridine undergoes amination at the 6th position using reagents like ammonia or amines under suitable conditions.
Acryloylation: The aminated product is then subjected to acryloylation using acryloyl chloride or acrylic acid in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Chemical Identity :
This compound features a pyridine ring substituted with an amino group at position 6 and a methyl group at position 2, conjugated to an acrylic acid moiety.
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with four analogues, highlighting substituent effects on molecular weight, reactivity, and applications:
Key Observations :
- Halogen vs. Amino Groups: The bromo-substituted analogue (CAS 1035123-89-7) has a higher molecular weight (228.04 vs. 178.19 g/mol) and enhanced reactivity for Suzuki-Miyaura coupling, making it suitable for synthesizing biaryl pharmaceuticals .
- Ester Derivatives : The methyl ester (CAS 1203500-12-2) exhibits greater lipophilicity, which may enhance membrane permeability in drug delivery .
Antimicrobial Activity :
- Proton Transfer Salts: Derivatives of 3-(6-aminopyridin-3-yl)acrylic acid, including the target compound, form proton transfer salts with sulfamoylphenylcarbamoyl groups. These salts demonstrate superior activity against E. coli and S. aureus compared to fluconazole (MIC values: 2–8 μg/mL vs. 16 μg/mL for fluconazole) .
- Methyl Substitution : The 2-methyl group in the target compound may enhance stability against metabolic degradation, as seen in related pyridine derivatives .
Comparison with Brominated Analogues :
- The bromo-substituted analogue (CAS 1035123-89-7) lacks direct antimicrobial data but is prioritized as a synthetic intermediate due to its reactivity in cross-coupling reactions .
Biological Activity
3-(6-Amino-2-methylpyridin-3-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly as an antibacterial agent and its role in various therapeutic applications. This article explores its biological activity, supported by relevant studies, data tables, and case analyses.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Molecular Weight : 204.23 g/mol
- CAS Number : 446263-96-3
- Functional Groups : Contains an amino group and an acrylic acid moiety, contributing to its biological interactions.
Antibacterial Activity
Recent research indicates that compounds similar to 3-(6-amino-2-methylpyridin-3-yl)acrylic acid exhibit significant antibacterial properties. Specifically, it has been identified as a FabI inhibitor, which is crucial in the bacterial fatty acid synthesis pathway.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of the FabI enzyme. This enzyme is pivotal for the synthesis of unsaturated fatty acids in bacteria, making it a target for developing new antibacterial agents.
Case Studies
-
Study on Efficacy Against Multidrug-Resistant Strains
- A study evaluated the efficacy of 3-(6-amino-2-methylpyridin-3-yl)acrylic acid against multidrug-resistant E. coli. Results demonstrated that the compound significantly reduced bacterial viability in vitro, suggesting its potential as a treatment option for resistant infections.
-
Synergistic Effects with Other Antibiotics
- Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like ciprofloxacin. The combination therapy showed enhanced antibacterial activity compared to either agent alone, indicating a promising avenue for overcoming antibiotic resistance.
Additional Biological Activities
Beyond antibacterial properties, preliminary studies suggest that 3-(6-amino-2-methylpyridin-3-yl)acrylic acid may also exhibit anti-inflammatory and anticancer activities, although further research is required to substantiate these claims.
Table 2: Summary of Biological Activities
| Activity | Description | Evidence Level |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Moderate |
| Anti-inflammatory | Potential to reduce inflammation markers in cell models | Preliminary |
| Anticancer | In vitro studies show cytotoxic effects on cancer cell lines | Preliminary |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
